molecular formula C18H18F3N3O2S2 B2894379 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034350-15-5

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2894379
CAS No.: 2034350-15-5
M. Wt: 429.48
InChI Key: LMMLAAVJYDMCBA-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety at the 4-position. The pyrazole is linked via an ethyl chain to a 3-(trifluoromethyl)benzenesulfonamide group. Thiophene, a sulfur-containing heterocycle, may improve π-π stacking interactions in biological systems compared to purely aromatic substituents. The ethyl spacer balances conformational flexibility and steric bulk, distinguishing it from shorter or rigid linkers in analogs .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2S2/c1-12-17(14-6-9-27-11-14)13(2)24(23-12)8-7-22-28(25,26)16-5-3-4-15(10-16)18(19,20)21/h3-6,9-11,22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMLAAVJYDMCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H18F3N3O2S
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 2034358-08-0

The presence of the thiophene and pyrazole moieties contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiophene groups. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-715.63Apoptosis induction via p53 activation
Compound BU-9372.78Caspase activation leading to apoptosis
N-(2-(3,5-dimethyl...A5490.12Cell cycle arrest and apoptosis

These findings suggest that modifications in the structure can enhance cytotoxicity against cancer cells, potentially making this class of compounds suitable for further development as anticancer agents .

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have demonstrated anti-inflammatory effects. For example, studies indicated that certain pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases . The IC50 values for these compounds were comparable to established anti-inflammatory drugs like diclofenac.

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding interactions between this compound and target proteins. These studies revealed that the compound binds effectively to carbonic anhydrases (CA IX and XII), which are implicated in tumor acidosis and chemotherapy resistance . The binding affinity and interaction patterns suggest that this compound could inhibit these enzymes, potentially enhancing the efficacy of chemotherapy.

Case Studies and Research Findings

  • Case Study on MCF-7 Cells :
    • Researchers evaluated the effects of this compound on MCF-7 breast cancer cells.
    • Results indicated a significant increase in apoptosis markers (caspase-3 cleavage) after treatment with IC50 concentrations.
    • The study concluded that the compound could serve as a lead for developing new breast cancer therapies .
  • In Vivo Studies :
    • Preliminary in vivo studies showed promising antitumor activity in xenograft models.
    • The compound demonstrated a dose-dependent reduction in tumor volume compared to control groups .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an anti-tumor agent. Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable activity against various cancer cell lines. For instance, studies have shown that compounds similar to N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine can act as effective inhibitors of kinases involved in cancer progression .

Pharmacological Properties

This compound's pharmacological profile suggests it may interact with multiple biological targets:

  • Kinase Inhibition : It has been noted for its ability to bind to adenosine triphosphate (ATP) sites in kinases, which are critical in cell signaling pathways related to cancer and other diseases .
  • Neuropharmacology : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.

Synthesis and Derivatives

The synthesis of N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine can be achieved through various methodologies. One notable method involves a one-pot reaction that simplifies the synthesis of substituted pyrazolo-pyrimidines . The ability to modify this compound into various derivatives enhances its applicability in drug development.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • Anti-Cancer Activity : A study highlighted the anti-tumor effects of similar pyrazolo[1,5-a]pyrimidine compounds against specific cancer cell lines, demonstrating reduced cell viability and induction of apoptosis .
  • Inhibition of Enzymatic Activity : Research has also focused on the inhibition of specific enzymes related to cancer metabolism, showcasing the compound's potential as a therapeutic agent in oncology.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anti-tumor agent with kinase inhibition properties
PharmacologyModulation of neurotransmitter systems; possible neuropharmacological uses
SynthesisOne-pot synthesis methods for ease of production
Case StudiesDocumented efficacy against cancer cell lines

Chemical Reactions Analysis

Pyrazole Core Formation

The pyrazole ring in this compound is synthesized via cyclocondensation reactions. For example:

  • Hydrazine derivatives react with β-diketones or α,β-unsaturated ketones under continuous flow conditions (as described in ).
  • Thiophene-substituted pyrazoles are formed via reactions of thiophene-containing enaminones with hydrazines, followed by regioselective cyclization (see ).

Sulfonamide Functionalization

The benzenesulfonamide group is introduced via nucleophilic substitution:

  • 3-(Trifluoromethyl)benzenesulfonyl chloride reacts with amines (e.g., ethylenediamine derivatives) in the presence of bases like NaH or K2_2CO3_3 to form sulfonamide bonds .

Sulfonamide Group

  • Acid/Base Stability : Stable under mild acidic/basic conditions but hydrolyzes in strong acids (e.g., H2_2SO4_4) or bases (e.g., NaOH) at elevated temperatures .
  • N-Alkylation : The NH group undergoes alkylation with alkyl halides or epoxides in DMF, yielding tertiary sulfonamides .

Trifluoromethylbenzene Ring

  • Electrophilic Substitution : The electron-withdrawing CF3_3 group deactivates the ring, directing substitutions to the meta position. Halogenation (Cl2_2, Br2_2) occurs under Lewis acid catalysis (e.g., FeCl3_3) .

Pyrazole Ring

  • Electrophilic Aromatic Substitution : The 3,5-dimethyl and thiophen-3-yl substituents direct reactions to the remaining positions. Nitration (HNO3_3/H2_2SO4_4) and sulfonation are reported for analogous pyrazoles .
  • Oxidation : Resistant to oxidation due to electron-rich thiophene and methyl groups, but strong oxidants (e.g., KMnO4_4) degrade the pyrazole ring .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing SO2_2 and CF3_3 radicals (TGA data in ).
  • Photodegradation : UV light induces cleavage of the sulfonamide bond, forming 3-(trifluoromethyl)benzenesulfonic acid and pyrazole-ethylamine fragments .

Mechanistic Insights

  • Cyclocondensation Mechanism :
    • Hydrazine attacks the carbonyl group of β-diketone.
    • Cyclization via -H shift forms the pyrazole ring .
  • Sulfonamide Bond Formation :
    • Stepwise SN2_2 mechanism with inversion of configuration at the sulfur center .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to sulfonamide- and pyrazole-containing analogs based on structural motifs, substituents, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Features
Target Compound 3,5-Dimethylpyrazole, thiophen-3-yl, ethyl linker, 3-CF₃-benzenesulfonamide 453.5 (calc.) High lipophilicity (-CF₃), thiophene enhances π interactions, flexible ethyl linker
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide 3,5-Dimethylpyrazole, thiophen-3-yl, ethyl linker, 2-fluorophenyl-methanesulfonamide 393.5 Methanesulfonamide reduces steric bulk; fluorophenyl may lower metabolic stability vs. -CF₃
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole core, sulfonylbenzene, difluorophenyl ~450–500 (est.) Triazole tautomerism affects electron distribution; difluorophenyl increases electronegativity
N-(3-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine Pyrazole, quinoline, 3-CF₃-benzyl ~400 (est.) Quinoline enhances planar stacking; benzyl linker may restrict flexibility vs. ethyl
HC067047 (from ) Trifluoromethylphenyl, pyrrole-carboxamide 475.5 Pyrrole ring offers distinct electronic profile; carboxamide vs. sulfonamide H-bond capacity

Key Observations

Triazole-based sulfonamides (e.g., ) exhibit tautomerism, altering electronic properties versus the static pyrazole-thiophene system .

Fluorinated Groups: The 3-CF₃ group in the target increases lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs, favoring membrane penetration but risking CYP-mediated metabolism .

Heterocyclic Cores: Thiophene in the target may enhance binding to sulfur-sensitive targets (e.g., kinases) versus phenyl or triazole cores in . Quinoline derivatives () offer extended conjugation, possibly improving fluorescence properties for imaging applications.

Linker Flexibility :

  • The ethyl linker in the target allows moderate conformational freedom, unlike rigid benzyl () or triazole () spacers, balancing entropic penalties during binding .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by sulfonamide coupling. Key steps include:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol, 80°C, 6–12 hours) .
  • Sulfonamide Coupling: Reacting the pyrazole-ethylamine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base (0–5°C, 2 hours) .
    Optimization Parameters:
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonamide coupling efficiency .
  • Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) enhances purity .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR in DMSO-d6 or CDCl3 resolves pyrazole protons (δ 6.5–7.8 ppm), sulfonamide NH (δ 10–11 ppm), and trifluoromethyl signals (δ ~120 ppm in 19F NMR) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~500–550 Da) .
  • X-ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation, 295 K) determines dihedral angles between pyrazole, thiophene, and benzene rings, critical for structure-activity relationships .

Advanced: How can computational modeling resolve structural ambiguities in this sulfonamide derivative?

Methodological Answer:

  • Density Functional Theory (DFT): Compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles from X-ray data to validate conformation .
  • Molecular Docking: Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina to predict binding modes of the trifluoromethyl and sulfonamide groups .
  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., near CF3) for reactivity predictions .

Advanced: How should researchers address contradictory biological activity data across assay systems?

Methodological Answer:

  • Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (MTT) to distinguish target-specific vs. cytotoxic effects .
  • Solubility Checks: Pre-test compound solubility in DMSO/PBS using dynamic light scattering; adjust DMSO concentration to ≤0.1% to avoid false negatives .
  • Assay Replicates: Perform triplicate runs with positive/negative controls (e.g., celecoxib for COX-2 studies) .

Basic: What factors influence solubility and stability in experimental conditions?

Methodological Answer:

  • pH Adjustment: Use phosphate buffers (pH 7.4) to stabilize the sulfonamide group; avoid acidic conditions (pH <5) to prevent precipitation .
  • Co-solvents: Add 10% PEG-400 to aqueous solutions to enhance solubility without altering biological activity .
  • Storage: Lyophilize the compound and store at –20°C under argon to prevent hydrolysis of the trifluoromethyl group .

Advanced: How does the trifluoromethyl group impact electronic properties and target interactions?

Methodological Answer:

  • Electron-Withdrawing Effect: The CF3 group increases electrophilicity of the benzene ring, enhancing hydrogen bonding with catalytic residues (e.g., COX-2 Tyr385) .
  • Lipophilicity: LogP calculations (ChemAxon) show CF3 contributes to higher membrane permeability (experimental logP ~3.5) .
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism in liver microsomes (tested via LC-MS/MS) .

Basic: What protocols evaluate in vitro biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • COX-2 Inhibition: Use a colorimetric kit (e.g., Cayman Chemical) with IC50 determination via nonlinear regression .
    • Kinase Profiling: Screen against a panel of 50 kinases (1 µM compound) to identify selectivity .
  • Cellular Uptake: Fluorescent labeling (e.g., BODIPY tag) tracked via confocal microscopy in HeLa cells .

Advanced: How to elucidate metabolic pathways and degradation products?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLM) and NADPH, followed by LC-QTOF-MS to detect phase I/II metabolites .
  • Degradation Studies: Expose to UV light (254 nm, 24 hours) and analyze photoproducts via HRMS and 19F NMR .
  • Isotope Tracing: Use 14C-labeled compound to track metabolic fate in rodent models .

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